molecular formula C7H22N2O2SSi2 B14519618 N-Methyl-N,N'-bis(trimethylsilyl)sulfuric diamide CAS No. 62739-57-5

N-Methyl-N,N'-bis(trimethylsilyl)sulfuric diamide

Cat. No.: B14519618
CAS No.: 62739-57-5
M. Wt: 254.50 g/mol
InChI Key: BYMHTQCBANUWMU-UHFFFAOYSA-N
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Description

N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is an organosulfur compound with the molecular formula C6H18N2SSi2. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is typically synthesized by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :

SOCl2+2NaN(SiMe3)2S(NSiMe3)2+2NaCl+O(SiMe3)2\text{SOCl}_2 + 2 \text{NaN(SiMe}_3)_2 \rightarrow \text{S(NSiMe}_3)_2 + 2 \text{NaCl} + \text{O(SiMe}_3)_2 SOCl2​+2NaN(SiMe3​)2​→S(NSiMe3​)2​+2NaCl+O(SiMe3​)2​

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents and products.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted sulfur diimides.

    Oxidation Reactions: It can be oxidized to form sulfur-containing compounds.

    Reduction Reactions: It can be reduced to form simpler sulfur compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions include various sulfur diimides, sulfur oxides, and sulfur-containing organic compounds .

Scientific Research Applications

N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.

    Biology: It is used in the study of sulfur metabolism and sulfur-containing biomolecules.

    Medicine: It is used in the synthesis of sulfur-containing pharmaceuticals and as a reagent in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide involves its electrophilic sulfur center, which can react with nucleophiles to form various sulfur-containing compounds. The molecular targets and pathways involved include the formation of sulfur-nitrogen bonds and the stabilization of sulfur-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex sulfur-containing compounds.

Properties

CAS No.

62739-57-5

Molecular Formula

C7H22N2O2SSi2

Molecular Weight

254.50 g/mol

IUPAC Name

[trimethylsilyl(trimethylsilylsulfamoyl)amino]methane

InChI

InChI=1S/C7H22N2O2SSi2/c1-9(14(5,6)7)12(10,11)8-13(2,3)4/h8H,1-7H3

InChI Key

BYMHTQCBANUWMU-UHFFFAOYSA-N

Canonical SMILES

CN([Si](C)(C)C)S(=O)(=O)N[Si](C)(C)C

Origin of Product

United States

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